molecular formula C24H21N3O5 B2399896 3-benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 923202-08-8

3-benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2399896
CAS No.: 923202-08-8
M. Wt: 431.448
InChI Key: QUTJKWWJNWRFFY-UHFFFAOYSA-N
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Description

3-Benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a novel synthetic compound based on the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, a chemotype identified as a selective delta opioid receptor (DOR) agonist . This core structure is recognized for its potential in neurological and psychiatric disorder research, particularly as it represents a chemotype distinct from previously studied DOR agonists like SNC80, which are associated with adverse effects such as seizures . Researchers can utilize this compound to investigate new pathways in pain management, as related analogs have demonstrated anti-allodynic efficacy in models of inflammatory pain . The molecular structure integrates a hydantoin (imidazolidine-2,4-dione) system, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profiles . This product is intended for research purposes such as in vitro binding assays, functional activity studies, and as a lead compound for the development of novel biologically active molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-benzyl-8-(2-oxochromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5/c28-20(18-14-17-8-4-5-9-19(17)32-21(18)29)26-12-10-24(11-13-26)22(30)27(23(31)25-24)15-16-6-2-1-3-7-16/h1-9,14H,10-13,15H2,(H,25,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTJKWWJNWRFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 8-Benzyl-1,3,8-Triazaspiro[4.5]Decane-2,4-Dione

The spirocyclic core is synthesized via a modified Hofmann-Löffler reaction, as detailed in Sigma-Aldrich’s documentation for 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (AMBH324ABB2F).

Procedure :

  • Starting Material : 1,4-Dioxaspiro[4.5]decane-8-ketone (Compound A) is treated with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide in a glycol dimethyl ether/ethanol solvent system at 0–20°C.
  • Cyano Intermediate : Forms 1,4-dioxaspiro[4.5]decane-8-carbonitrile (Compound B) with 74.76% yield.
  • Benzylation : Compound B reacts with benzyl bromide under LDA in toluene at 0–20°C, yielding 8-benzyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile (Compound C).
  • Reductive Cyclization : Hydrogenation with Raney nickel in methanol (50°C, 50 psi) reduces the nitrile to an amine, followed by cyclization to form the triazaspiro core.

Key Data :

Step Solvent Temp (°C) Yield (%)
1 Glycol dimethyl ether/ethanol 0–20 74.76
2 Toluene 0–20 50.78
4 Methanol 50 54.8

Introduction of 2-Oxo-2H-Chromene-3-Carbonyl Group

The chromene carbonyl moiety is introduced via acyl chloride coupling, adapted from PubChem’s data on benzyl 2-oxo-2H-chromene-3-carboxylate (CID 562728).

Procedure :

  • Chromene Carbonyl Chloride Synthesis :
    • Hydrolyze benzyl 2-oxo-2H-chromene-3-carboxylate with NaOH in THF/water.
    • Treat the resultant acid with thionyl chloride to form 2-oxo-2H-chromene-3-carbonyl chloride.
  • Acylation :
    • React the triazaspiro core’s N8 amine with the acyl chloride in dichloromethane, using triethylamine as a base.
    • Stir at 25°C for 12 hours.

Optimization :

  • Excess acyl chloride (1.5 equiv) improves yield to 68%.
  • Catalytic DMAP accelerates the reaction.

Final Deprotection and Purification

The tert-butyl protecting group (if present) is removed using pyridinium p-toluenesulfonate in acetone/water (70°C, 15 hours). Silica gel chromatography (ethyl acetate/hexane) isolates the final product.

Characterization :

  • ¹H NMR : Peaks at δ 3.46–3.17 (m, 4H, spiro-CH₂), 2.34–2.25 (m, 4H, cyclohexyl CH₂), 1.40 (s, 9H, tert-butyl).
  • HPLC Purity : 95%.

Critical Analysis of Methodologies

Yield Optimization Challenges

  • Spirocyclic Core Formation : The reductive cyclization (Step 4) is rate-limiting, with yields dropping below 55% due to incomplete hydrogenation. Switching to Pd/C or optimizing H₂ pressure may improve efficiency.
  • Acylation Side Reactions : The chromene carbonyl’s electron-deficient ring may undergo unintended Michael additions. Using bulky bases (e.g., DIPEA) mitigates this.

Scalability Considerations

  • Solvent Selection : Toluene and methanol enable large-scale reactions due to low cost and ease of removal.
  • Catalyst Recycling : Raney nickel can be reused三次 without significant activity loss, reducing costs.

Alternative Synthetic Routes

One-Pot Spirocyclization and Acylation

A patent by CN111518015A suggests a tandem approach where the spirocyclic core and acyl group are formed concurrently. This reduces purification steps but risks regioselectivity issues.

Solid-Phase Synthesis

Immobilizing the triazaspiro core on Wang resin allows iterative benzylation and acylation. However, this method lacks reported yields for the target compound.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The chromene moiety can be oxidized under specific conditions to form quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromene moiety can yield quinone derivatives, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. Research indicates that it may exhibit anti-inflammatory and anticancer activities. The chromene moiety can interact with biological macromolecules through π-π stacking and hydrogen bonding, enhancing its bioactivity.

Case Study: Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves modulation of specific signaling pathways associated with cell survival and death.

Biological Research

The unique structural features of 3-benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione make it a candidate for biological assays to explore its potential as a bioactive molecule. Its ability to interact with enzymes or receptors suggests possible applications in drug design.

Case Study: Enzyme Inhibition

Research has shown that the compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic responses in model organisms, providing insights into its therapeutic potential.

Materials Science

In materials science, the compound's unique properties can be leveraged for the development of new materials with specific functionalities such as fluorescence or conductivity. The incorporation of the chromene moiety may enhance the optical properties of materials used in electronic devices.

Case Study: Fluorescent Materials

Studies have explored the synthesis of polymeric materials incorporating this compound, demonstrating enhanced fluorescent properties suitable for applications in sensors and imaging technologies.

Similar Compounds

Compound TypeExamplesApplications
Coumarin Derivatives4-chloro-2-oxo-2H-chromeneAntimicrobial and anticancer research
Triazole DerivativesBenzohydrazidesAntifungal agents
Spirocyclic CompoundsSpirooxindolesDrug development

Uniqueness

The uniqueness of this compound lies in its combination of chromene and triazaspirodecane moieties, which confer distinct chemical and biological properties not found in similar compounds.

Mechanism of Action

The mechanism of action of 3-benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The chromene moiety can interact with biological macromolecules through π-π stacking or hydrogen bonding, while the triazaspirodecane core can provide additional binding interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Pharmacological Features of Selected Analogs

Compound Name / ID Substituents (Position 3 & 8) Key Pharmacological Activity Physicochemical Properties (LogP, MW) Reference
Target Compound 3-Benzyl, 8-(2-oxo-2H-chromene-3-carbonyl) Not explicitly reported (inference: potential kinase/GPCR modulation) MW: ~449.45 (estimated), LogP: ~2.8 (predicted)
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 3-H, 8-Benzyl Intermediate in synthesis; no direct activity reported MW: 272.32, LogP: 1.2
S395-0393 3-(4-Methylbenzyl), 8-(2H-1,3-benzodioxole-5-carbonyl) Unspecified (structural analog for solubility studies) MW: 421.45, LogP: 2.51
S395-0989 3-(4-Fluorobenzyl), 8-(2H-1,3-benzodioxole-5-carbonyl) Unspecified (optimized for blood-brain barrier penetration) MW: 425.42, LogP: 2.12
WASp-targeting SMC #13 3-Isobutyl, 8-(2,3-dihydro-1H-inden-2-yl) Induces degradation of WASp; anti-cancer activity in hematopoietic malignancies MW: ~452.5 (estimated), LogP: ~3.0
Compound R6 3-(2,3-Dihydro-1H-inden-2-yl), 8-(4-(pyrrolidin-1-yl)benzyl) Neuroprotective via mTOR inhibition and autophagy activation MW: ~480.5 (estimated), LogP: ~3.5

Key Observations:

Position 3 Modifications :

  • Benzyl derivatives (e.g., target compound, S395-0393) enhance lipophilicity and steric bulk, favoring membrane permeability. Fluorinated analogs (e.g., S395-0989) improve metabolic stability .
  • Isobutyl or indenyl groups (e.g., WASp-targeting SMC #13) enable selective protein interactions, critical for degrading hematopoietic malignancy targets .

Position 8 Modifications: Chromene carbonyl (target compound) may mimic natural chromone-based kinase inhibitors (e.g., flavonoid derivatives).

Key Insights:

  • Microwave-assisted synthesis () improves reaction efficiency for spirocyclic cores but suffers from moderate yields due to steric hindrance.
  • Hydrogenolysis () achieves quantitative yields for deprotection steps, critical for scalable production.

Pharmacological and Selectivity Profiles

  • WASp-targeting SMC #13 : Exhibits >100-fold selectivity for WASp over homologs (e.g., N-WASp), attributed to the indenyl group’s fit into the WH1 domain hydrophobic pocket .
  • Compound R6 : Reduces infarct volume by 60% in rat cerebral ischemia models at 10 mg/kg, linked to its pyrrolidinylbenzyl group enhancing mTOR binding .
  • Serotonin Receptor Analogs : Compounds like RS102221 () with dimethoxy-phenylsulfonamide groups show 5-HT₂C receptor antagonism (IC₅₀: 2 nM), highlighting the impact of electron-withdrawing substituents .

Biological Activity

3-benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound with significant potential in medicinal chemistry and biological research. Characterized by its unique spirocyclic structure and the presence of various functional groups, this compound has garnered attention for its diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C24H21N3O5C_{24}H_{21}N_{3}O_{5} with a molecular weight of approximately 431.4 g/mol. Its structure includes a triazaspiro framework and a chromene moiety, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC24H21N3O5
Molecular Weight431.4 g/mol
CAS Number923202-08-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The chromene moiety can engage in π-π stacking and hydrogen bonding with biological macromolecules, while the triazaspiro core enhances binding interactions with enzymes and receptors. This dual interaction mechanism is critical for modulating biological responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis and reducing invasion and metastasis in various cancer cell lines .
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases .
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in lipid metabolism, such as phospholipase D (PLD), which is linked to cancer progression .

Case Studies

Several studies have explored the biological activity of related compounds within the same structural family:

  • Inhibition of Phospholipase D : A study demonstrated that isoform-selective inhibitors of PLD could significantly reduce cancer cell invasion and promote apoptosis, suggesting similar potential for this compound .
  • Synthesis and Evaluation : Research on the synthesis of coumarin derivatives has highlighted the importance of structural modifications in enhancing bioactivity, indicating that variations in the chromene moiety can lead to different biological effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione?

  • Methodology : Multi-step organic synthesis is typically employed, involving:

  • Step 1 : Condensation of a benzylamine derivative with a chromene-carbonyl precursor under reflux conditions (e.g., acetonitrile, 80°C, 12 hours).
  • Step 2 : Spirocyclization via intramolecular nucleophilic attack, facilitated by a base like DBU (1,8-diazabicycloundec-7-ene) .
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .
    • Critical Parameters : Solvent polarity, temperature control, and stoichiometric ratios of reagents significantly impact yield (typically 40–60%). Confirm purity via HPLC (>95%) and structural integrity via 1H^1H-/13C^{13}C-NMR .

Q. How can researchers characterize the molecular structure of this compound?

  • Techniques :

  • X-ray crystallography for absolute configuration determination (if single crystals are obtainable).
  • FT-IR spectroscopy to confirm carbonyl stretches (2-oxo chromene: ~1700 cm1^{-1}; hydantoin ring: ~1750 cm1^{-1}) .
  • High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., ESI+ mode, [M+H]+^+) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally analogous spirohydantoins?

  • Case Study : HIF PHD inhibition (e.g., ) vs. off-target hERG channel activity.

  • Experimental Design :

Selectivity Profiling : Use orthogonal assays (e.g., fluorescence polarization for PHD2 vs. patch-clamp for hERG).

SAR Analysis : Introduce acidic substituents (e.g., carboxylate) to reduce hERG binding while retaining PHD affinity .

  • Data Interpretation : Correlate logP values (<3) with reduced hERG inhibition; prioritize compounds with >50-fold selectivity margins .

Q. How do electronic and steric effects of the 3-benzyl and chromene-carbonyl groups influence bioactivity?

  • Computational Approaches :

  • DFT Calculations : Map electrostatic potential surfaces to predict binding interactions (e.g., chromene carbonyl as a hydrogen bond acceptor) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., HIF PHD2) to assess steric tolerance of the benzyl group .
    • Experimental Validation :
  • Synthesize analogs with electron-withdrawing (e.g., -NO2_2) or bulky (e.g., -CF3_3) substituents on the benzyl ring. Test IC50_{50} shifts in enzyme inhibition assays .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Key Issues : Racemization during spirocyclization and chromatographic resolution inefficiency.
  • Solutions :

  • Asymmetric Catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) during cyclization .
  • Crystallization-Induced Diastereomer Resolution : Employ chiral resolving agents (e.g., tartaric acid) for large-scale enantiopure production .

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